3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

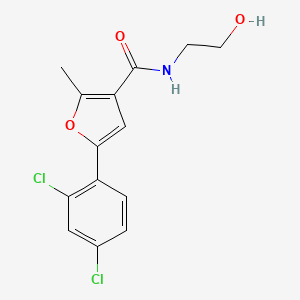

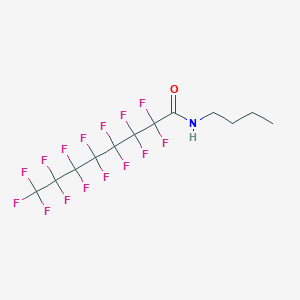

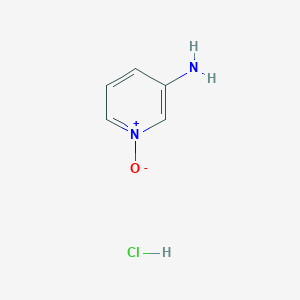

This compound is a benzamide derivative with a thiophene ring and a chloro group. Benzamide derivatives are known to have various biological activities and are used in the development of many drugs . The thiophene ring is a five-membered aromatic ring with one sulfur atom, which is found in many biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of appropriate precursors. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzamide core with a 3-chloro group, a 2-hydroxyethyl group, and a thiophene ring attached to the nitrogen of the amide group. The exact structure would need to be confirmed by techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The benzamide and thiophene parts of the molecule could potentially undergo various reactions. For example, thiophene rings can undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling reactions .Scientific Research Applications

Synthesis and Characterization

Researchers have been focusing on the synthesis and characterization of various chemical compounds that share structural similarities or synthetic pathways with "3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide". For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involves reactions that yield compounds with antimicrobial activity, indicating the versatility of thiophene derivatives in medicinal chemistry (Spoorthy et al., 2021). Similarly, the KIO3‐catalyzed domino reaction for synthesizing 3‐sulfenylated chromones showcases innovative synthetic routes that could be applicable to related compounds (Zhong et al., 2017).

Antimicrobial Activity

The development of new compounds often includes evaluating their biological activities. For example, the synthesis of new thieno[2,3-d]pyrimidine derivatives and their reaction with various agents has led to the discovery of compounds with potential biological applications (Abdelrazek et al., 2008). Another study involving the synthesis of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4- (3H)-quinazolinones derivatives highlighted their antibacterial and antifungal activities, demonstrating the therapeutic potential of chloro-substituted thiophene compounds (Naganagowda & Petsom, 2011).

Pharmacological Significance

Some studies delve into the pharmacological aspects of compounds derived from or related to thiophene derivatives. For example, research on T-588, a compound derived from benzothiophene, investigates its neuroprotective effects and potential application in treating motor neuron diseases, illustrating the broad spectrum of pharmacological applications of thiophene derivatives (Iwasaki et al., 2004).

Mechanism of Action

Benzamides

are a class of compounds that contain a benzene ring attached to an amide functional group . They are known to have a wide range of biological activities and are found in many important synthetic drug molecules .

Thiophenes

are a type of heterocyclic compound that consists of a five-membered ring with one sulfur atom . Thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They are also used in industrial chemistry and material science as corrosion inhibitors, and play a prominent role in the advancement of organic semiconductors .

properties

IUPAC Name |

3-chloro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c14-10-4-1-3-9(7-10)13(17)15-8-11(16)12-5-2-6-18-12/h1-7,11,16H,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKJQTSGNXEQJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)

![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)

![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)

![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2962253.png)

![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2962261.png)